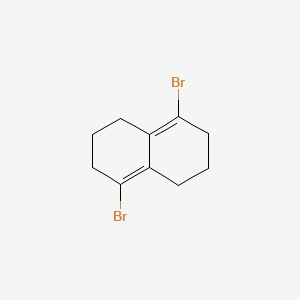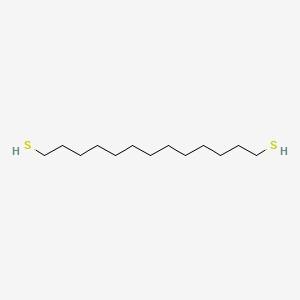
Tridecane-1,13-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecane-1,13-dithiol: is an organosulfur compound characterized by the presence of two thiol (−SH) functional groups at the first and thirteenth positions of a tridecane backbone. This compound is part of the dithiol family, which is known for its unique chemical properties and reactivity due to the presence of thiol groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridecane-1,13-dithiol can be synthesized through various methods. One common approach involves the oxidation of tridecane-1,13-dicarboxylic acid or its esters using specific oxidizing agents . Another method includes the ring-opening reaction of condensation products of furfural and acetone with trifluoromethanesulfonic salt, followed by saponification to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tridecane-1,13-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of thioethers and thioesters.
Applications De Recherche Scientifique
Chemistry: Tridecane-1,13-dithiol is used as a reagent in organic synthesis, particularly in the formation of thioethers and thioesters. It also serves as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound is utilized in the study of redox reactions and thiol-disulfide exchange processes. It is also investigated for its potential therapeutic applications due to its ability to interact with biological thiols.
Industry: In industrial applications, this compound is used as a corrosion inhibitor and as an additive in lubricants and polymers to enhance their properties.
Mécanisme D'action
The mechanism of action of tridecane-1,13-dithiol involves its thiol groups, which can undergo redox reactions to form disulfides. This interconversion between thiol and disulfide forms plays a crucial role in various biochemical processes, including protein folding and cellular redox homeostasis . The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.
Comparaison Avec Des Composés Similaires
Benzene-1,2-dithiol: An aromatic dithiol with thiol groups on adjacent carbon atoms.
Propane-1,3-dithiol: A simple aliphatic dithiol with thiol groups on the first and third carbon atoms.
Dimercaprol: A dithiol used in chelation therapy for heavy metal poisoning.
Uniqueness: Tridecane-1,13-dithiol is unique due to its long aliphatic chain and the positioning of thiol groups at the terminal positions. This structure imparts distinct chemical properties and reactivity compared to other dithiols, making it valuable in specific applications such as corrosion inhibition and redox studies .
Propriétés
Numéro CAS |
152996-46-8 |
|---|---|
Formule moléculaire |
C13H28S2 |
Poids moléculaire |
248.5 g/mol |
Nom IUPAC |
tridecane-1,13-dithiol |
InChI |
InChI=1S/C13H28S2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2 |
Clé InChI |
CITYNMLIOBJLMN-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCS)CCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



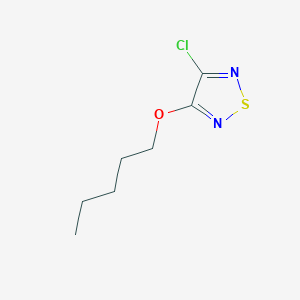
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
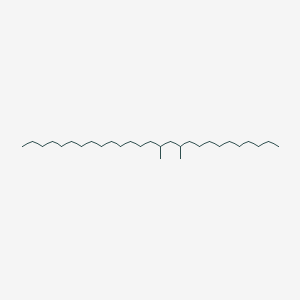
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
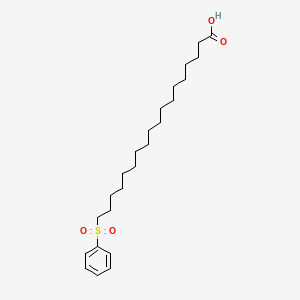
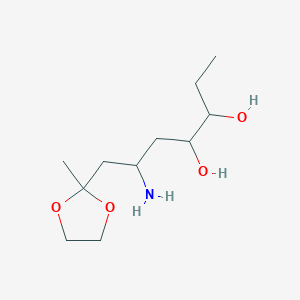
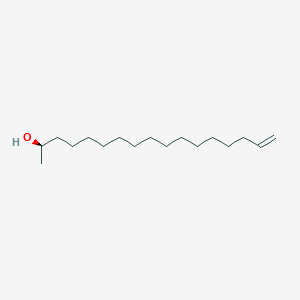
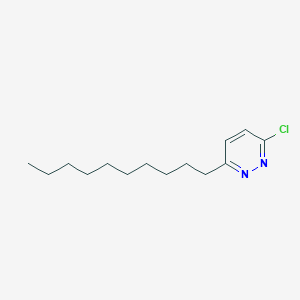
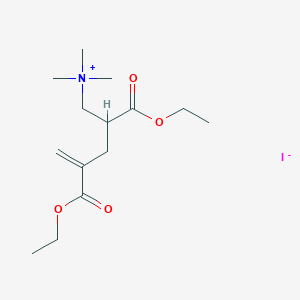
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
